Gosogliptin (PF-00734200) is a highly potent, non-covalent dipeptidyl peptidase-4 (DPP-4) inhibitor characterized by its unique diprolyl-derived piperazine core and a constrained 3,3-difluoropyrrolidine moiety [1]. In pharmaceutical research and process chemistry, it serves as a critical reference material for evaluating advanced incretin enhancers and optimizing the synthesis of fluorinated heterocycles. Unlike older generation covalent inhibitors, Gosogliptin achieves nanomolar target affinity without relying on reactive electrophilic traps, making it a highly stable baseline for biochemical assays, structural biology, and late-stage active pharmaceutical ingredient (API) coupling optimization [2].
Substituting Gosogliptin with more common in-class alternatives like Sitagliptin or Vildagliptin compromises assay integrity due to fundamental differences in binding mechanics and structural class [1]. Vildagliptin is a cyanopyrrolidine that forms a covalent imidate adduct with the DPP-4 active site (Ser630) and exhibits significant cross-reactivity with DPP-8, leading to off-target cellular toxicity in sensitive in vitro models. While Sitagliptin is non-covalent, it utilizes a triazolopiperazine scaffold. Gosogliptin’s specific reliance on a 3,3-difluoropyrrolidine group to occupy the S1 pocket provides a distinct steric and electronic profile [2]. For procurement focused on evaluating fluorinated diprolyl scaffolds, optimizing late-stage fluorination synthesis, or requiring strict avoidance of DPP-8/9 mediated toxicity, generic substitution with these benchmarks will yield incompatible pharmacokinetic, synthetic, and toxicological data.
Gosogliptin demonstrates potent non-covalent inhibition of human DPP-4, achieving an IC50 of 13 nM [1]. This places its baseline enzymatic potency favorably against the industry standard Sitagliptin, which typically exhibits an IC50 of 18-19 nM under similar assay conditions [2].
| Evidence Dimension | In vitro DPP-4 inhibitory potency (IC50) |
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Sitagliptin (18-19 nM) |
| Quantified Difference | Gosogliptin shows a ~27-31% lower IC50 (higher potency) than the Sitagliptin benchmark. |
| Conditions | Recombinant human DPP-4 enzymatic assay |
Establishes Gosogliptin as a highly potent, non-covalent reference standard for screening novel incretin-modulating compounds.
A critical differentiator for Gosogliptin is its exceptional selectivity profile against related serine proteases, which are often implicated in off-target toxicity. Gosogliptin exhibits an IC50 of 7,000 nM for DPP-8 and 5,980 nM for DPP-9 [1]. In contrast, covalent inhibitors like Vildagliptin show cross-inhibition of DPP-8 at concentrations as low as ~100 nM [2].
| Evidence Dimension | Selectivity margin (DPP-4 vs. DPP-8/9) |
| Target Compound Data | >500-fold selectivity (DPP-8 IC50 = 7.0 µM; DPP-9 IC50 = 5.98 µM) |
| Comparator Or Baseline | Vildagliptin (DPP-8 IC50 ~0.1 µM, low selectivity) |
| Quantified Difference | Gosogliptin provides a >70-fold wider safety margin against DPP-8 compared to Vildagliptin. |
| Conditions | In vitro protease selectivity panels |
Prevents confounding apoptotic or toxicological artifacts in cellular assays caused by inadvertent DPP-8/9 inhibition.
From a manufacturability standpoint, Gosogliptin's synthesis is specifically designed to optimize the use of its most expensive starting material, 3,3-difluoropyrrolidine. Process chemistry routes couple this fluorinated moiety at the final stage to a pre-assembled diprolyl-piperazine core, achieving final step yields of ~75-79% with >99% HPLC purity [1]. Early-stage incorporation of such fluorinated groups, common in generic analog synthesis, leads to massive material loss during multi-step sequences[2].
| Evidence Dimension | API synthesis cost-efficiency (fluorinated precursor retention) |
| Target Compound Data | Late-stage coupling of 3,3-difluoropyrrolidine (final step yield ~79%) |
| Comparator Or Baseline | Traditional linear synthesis (early-stage fluorination) |
| Quantified Difference | Minimizes the stoichiometric requirement and waste of the high-cost fluorinated precursor by bypassing upstream step losses. |
| Conditions | Industrial API synthesis and scale-up modeling |
Makes Gosogliptin an ideal procurement choice for process chemists modeling cost-effective late-stage amidation of expensive fluorinated heterocycles.
Because Gosogliptin maintains a >500-fold selectivity window over DPP-8 and DPP-9, it is the preferred reference standard for calibrating cellular assays where off-target protease inhibition would otherwise trigger apoptosis or obscure primary metabolic readouts[1].
Gosogliptin serves as a premier benchmark for industrial chemical engineers developing late-stage coupling protocols. Its synthesis demonstrates how delaying the introduction of high-cost building blocks—specifically 3,3-difluoropyrrolidine—can drastically improve the overall economic yield of complex active pharmaceutical ingredients[2].
The unique constrained diprolyl-derived piperazine structure of Gosogliptin makes it an excellent ligand for X-ray crystallography and molecular docking studies. It allows researchers to map the non-covalent hydrophobic interactions within the S1 and S2 extensive pockets of serine proteases without the confounding effects of covalent bond formation seen with cyanopyrrolidine analogs [1].